molecular formula C7H12O3 B2798937 3-(Propan-2-yl)-1,4-dioxan-2-one CAS No. 861592-59-8

3-(Propan-2-yl)-1,4-dioxan-2-one

Cat. No.: B2798937
CAS No.: 861592-59-8
M. Wt: 144.17
InChI Key: BBCXEJSSTZCXEQ-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1,4-dioxan-2-one is an organic compound with the molecular formula C7H12O3 It is a cyclic carbonate, which is a type of organic compound containing a carbonate group in a ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1,4-dioxan-2-one typically involves the reaction of 1,3-diols with phosgene derivatives or carbon monoxide . This reaction is carried out under controlled conditions to ensure the formation of the desired cyclic carbonate. The use of phosgene derivatives requires careful handling due to their toxicity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-1,4-dioxan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonates and other oxidation products.

    Reduction: Reduction reactions can convert the cyclic carbonate into other functional groups.

    Substitution: The compound can undergo substitution reactions where one of the groups in the ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonates, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-(Propan-2-yl)-1,4-dioxan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-1,4-dioxan-2-one involves its ability to undergo ring-opening polymerization. This process is initiated by catalysts such as aluminum ethylate and proceeds through a coordination-insertion mechanism . The compound’s ability to form polymers with specific properties makes it valuable in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-yl)-1,4-dioxan-2-one is unique due to its specific ring structure and the presence of the propan-2-yl group, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specialized polymers and materials.

Properties

IUPAC Name

3-propan-2-yl-1,4-dioxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)6-7(8)10-4-3-9-6/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCXEJSSTZCXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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